molecular formula C10H8N2O B1601974 Pyridine, 4,4'-oxybis- CAS No. 53258-96-1

Pyridine, 4,4'-oxybis-

Cat. No.: B1601974
CAS No.: 53258-96-1
M. Wt: 172.18 g/mol
InChI Key: VJVWXXJJQUKUPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridine, 4,4’-oxybis- is used in the synthesis of various compounds. For instance, it is used in the synthesis of Polybenzimidazoles Tetraamine. It is also used in the formation of coordination polymers, which are useful in sensing volatile organic compounds and metal ions. Furthermore, it is used in the treatment of drinking water and in high-temperature polymer electrolyte membrane fuel cell applications.


Molecular Structure Analysis

Pyridine, 4,4’-oxybis- contains a total of 22 bonds; 14 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 2 Pyridine(s) .


Chemical Reactions Analysis

Pyridine, 4,4’-oxybis- is involved in various chemical reactions. For instance, it reacts with Zn (II) salts to form coordination polymers and metallomacrocycles. It also exhibits reactivity with divalent metal salts.


Physical and Chemical Properties Analysis

Pyridine, 4,4’-oxybis- is a heterocyclic organic compound with a molecular formula of C12H10N2O. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Polybenzimidazoles

Tetraamine 2,6-bis(3′,4′-diaminophenyl)-4-phenylpyridine (Py-TAB) serves as an efficient, accessible, and cost-effective monomer for synthesizing pyridine bridge polybenzimidazoles (Py-PBIs). This monomer replaces the conventionally used 3,3′,4,4′-tetraaminobiphenyl (TAB) in polybenzimidazole (PBI) structures. Py-PBIs exhibit superior solubility in low boiling solvents, addressing the processability issues of PBIs. They also display comparable or superior thermal, mechanical, and oxidative stability, making Py-TAB an attractive alternative for PBI synthesis (Maity & Jana, 2013).

Coordination Polymers for Sensing

Divalent metal salts react with 4,4-oxybis(N-(pyridine-4-yl)-benzamide) to form coordination polymers, demonstrating eight-fold interpenetrating frameworks. These frameworks are useful in sensing volatile organic compounds and metal ions, showcasing high selectivity and reusability. This application is significant for environmental monitoring and chemical sensing (Lakshmanan et al., 2021).

Drinking Water Treatment

Pyridine, as a nitrogen heterocyclic compound, is treated in drinking water using a dielectric barrier discharge (DBD) system. This system is effective in degrading pyridine through the oxidizing power of ozone and hydroxyl radicals. The research provides a basis for applying DBD strong ionization discharge in nitrogen heterocyclic compound treatment in water, contributing to improved water quality and safety (Li et al., 2017).

High Temperature Polymer Electrolyte Membrane Fuel Cell Applications

Pyridine-based polybenzimidazoles are synthesized for use in high-temperature polymer electrolyte membrane fuel cells. These membranes exhibit high proton conductivities and thermal stability, making them suitable for fuel cell applications at elevated temperatures without external humidification (Xiao et al., 2005).

Reactivity with Zn(II) Salts

Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles. These reactions produce different products depending on the presence of pyridine, leading to applications in materials science and coordination chemistry (Ghosh et al., 2004).

Cognition-Activating Properties

3-(Aryloxy)pyridines, including 3,3'-oxybis(pyridine), have shown potential in enhancing retention for passive avoidance learning in mice. This indicates their possible use in therapeutic treatments for cognitive disorders (Butler et al., 1981).

Structural Characteristics

4,4'-Oxybispyridine exhibits distinct conformation and bond lengths, providing insights into its molecular structure. This knowledge aids in understanding its reactivity and potential applications in various chemical processes (Dunne et al., 1996).

Safety and Hazards

Pyridine, 4,4’-oxybis- is harmful or fatal if swallowed. It is also harmful if inhaled or absorbed through the skin. It may cause mild irritation of the respiratory system, skin, and eyes. It affects the central nervous system, liver, and kidneys . If ingested, a large quantity of water should be given and vomiting should be induced .

Future Directions

While specific future directions for Pyridine, 4,4’-oxybis- were not found in the search results, it is noted that pyridine scaffolds are found in nature and are an essential core in the chemical structure of a variety of approved drugs . Therefore, it is expected that a larger share of novel pyridine-based drug candidates will emerge in the future .

Properties

IUPAC Name

4-pyridin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVWXXJJQUKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487017
Record name Pyridine, 4,4'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53258-96-1
Record name Pyridine, 4,4'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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